molecular formula C16H19N7O2S B2521206 3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-84-0

3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2521206
CAS RN: 1058387-84-0
M. Wt: 373.44
InChI Key: FATQJBUYEUBTKK-UHFFFAOYSA-N
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Description

The compound “3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a newly synthesized compound. It is a derivative of pyrimidine, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains an ethyl group and a phenylsulfonyl-piperazin-1-yl group attached to the core structure.


Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H19N7O2S, and its molecular weight is 373.44. Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Medicinal Chemistry

The fusion of pyrazines and pyridazines with 1,2,3-triazoles has led to a diverse set of heterocycles. Researchers have explored these compounds for their potential in medicinal chemistry. Notably, they exhibit:

Polymer Building Blocks

The 1,2,3-triazole-fused pyrazines and pyridazines have found their way into polymer chemistry. Incorporating these heterocycles into polymers enhances their properties for various applications. For instance:

Enzyme Inhibition

Beyond c-Met inhibition, these compounds have also shown potential as enzyme inhibitors:

Mechanism of Action

Target of Action

Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to interact with various enzymes and receptors, making specific interactions with different target receptors .

Mode of Action

Similar compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may affect pathways related to apoptosis, particularly those involving the mitochondria . The compound’s ability to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins suggests that it may influence the balance of pro- and anti-apoptotic signals within the cell .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The compound has been found to exhibit potent antiproliferative activity against several cancer cell lines . It has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway . This results in a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .

Future Directions

The compound shows potential for development as a neuroprotective and anti-neuroinflammatory agent . Future research could focus on further investigating its biological activities and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-2-23-16-14(19-20-23)15(17-12-18-16)21-8-10-22(11-9-21)26(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQJBUYEUBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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